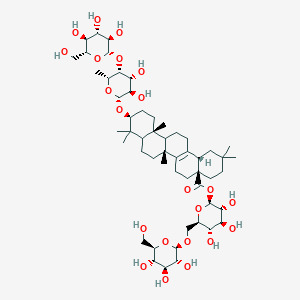![molecular formula C15H19F3N2O4 B14086677 N-[(2S)-2-hydroxy-3-methoxypropyl]-6-(4,4,4-trifluorobutoxy)-1,2-benzoxazol-3-amine](/img/structure/B14086677.png)
N-[(2S)-2-hydroxy-3-methoxypropyl]-6-(4,4,4-trifluorobutoxy)-1,2-benzoxazol-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(2S)-2-hydroxy-3-methoxypropyl]-6-(4,4,4-trifluorobutoxy)-1,2-benzoxazol-3-amine is a complex organic compound with a unique structure that includes a benzoxazole ring, a trifluorobutoxy group, and a hydroxy-methoxypropyl side chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2S)-2-hydroxy-3-methoxypropyl]-6-(4,4,4-trifluorobutoxy)-1,2-benzoxazol-3-amine typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Benzoxazole Ring: This can be achieved through the cyclization of an appropriate o-aminophenol derivative with a carboxylic acid or ester.
Introduction of the Trifluorobutoxy Group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., halide) with trifluorobutoxide.
Attachment of the Hydroxy-Methoxypropyl Side Chain: This can be done through a series of protection-deprotection steps and selective functional group transformations.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
N-[(2S)-2-hydroxy-3-methoxypropyl]-6-(4,4,4-trifluorobutoxy)-1,2-benzoxazol-3-amine can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under appropriate conditions.
Reduction: The benzoxazole ring can be reduced to a benzoxazoline under hydrogenation conditions.
Substitution: The trifluorobutoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and DMSO (Dimethyl sulfoxide) based reagents.
Reduction: Hydrogenation can be carried out using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophilic substitution can be performed using sodium alkoxides or thiolates.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of benzoxazoline derivatives.
Substitution: Formation of various substituted benzoxazole derivatives.
Wissenschaftliche Forschungsanwendungen
N-[(2S)-2-hydroxy-3-methoxypropyl]-6-(4,4,4-trifluorobutoxy)-1,2-benzoxazol-3-amine has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting neurological disorders.
Materials Science: Its unique structure makes it a candidate for the development of novel polymers and materials with specific electronic properties.
Biological Studies: It can be used as a probe to study enzyme interactions and metabolic pathways.
Wirkmechanismus
The mechanism of action of N-[(2S)-2-hydroxy-3-methoxypropyl]-6-(4,4,4-trifluorobutoxy)-1,2-benzoxazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluorobutoxy group can enhance its binding affinity through hydrophobic interactions, while the benzoxazole ring can participate in π-π stacking interactions. The hydroxy-methoxypropyl side chain can form hydrogen bonds with target proteins, stabilizing the compound-protein complex.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[(2S)-2-hydroxy-3-methoxypropyl]-6-(4-methoxybutoxy)-1,2-benzoxazol-3-amine
- N-[(2S)-2-hydroxy-3-methoxypropyl]-6-(4,4,4-trifluoropropoxy)-1,2-benzoxazol-3-amine
Uniqueness
N-[(2S)-2-hydroxy-3-methoxypropyl]-6-(4,4,4-trifluorobutoxy)-1,2-benzoxazol-3-amine is unique due to the presence of the trifluorobutoxy group, which imparts distinct electronic and steric properties. This makes it more hydrophobic and potentially more bioavailable compared to its analogs with shorter or non-fluorinated alkoxy groups.
Eigenschaften
Molekularformel |
C15H19F3N2O4 |
|---|---|
Molekulargewicht |
348.32 g/mol |
IUPAC-Name |
(2S)-1-methoxy-3-[[6-(4,4,4-trifluorobutoxy)-1,2-benzoxazol-3-yl]amino]propan-2-ol |
InChI |
InChI=1S/C15H19F3N2O4/c1-22-9-10(21)8-19-14-12-4-3-11(7-13(12)24-20-14)23-6-2-5-15(16,17)18/h3-4,7,10,21H,2,5-6,8-9H2,1H3,(H,19,20)/t10-/m0/s1 |
InChI-Schlüssel |
RJSVITBPYGZXGP-JTQLQIEISA-N |
Isomerische SMILES |
COC[C@H](CNC1=NOC2=C1C=CC(=C2)OCCCC(F)(F)F)O |
Kanonische SMILES |
COCC(CNC1=NOC2=C1C=CC(=C2)OCCCC(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(4-hydroxy-3-methoxyphenyl)-5-(prop-2-en-1-yl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14086610.png)


![2-(6-Fluoro-1,3-benzothiazol-2-yl)-1-(2-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086637.png)

![N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-2-(4-hydroxyphthalazin-1-yl)acetamide](/img/structure/B14086640.png)
![7-Bromo-1-(2-methoxyphenyl)-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086652.png)




